molecular formula C16H10N4NaO9S+ B1496476 Metachrome Brown V CAS No. 3838-30-0

Metachrome Brown V

Cat. No.: B1496476
CAS No.: 3838-30-0
M. Wt: 457.3 g/mol
InChI Key: IUVHWURCSWEAEG-UHFFFAOYSA-N
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Description

Metachrome Brown V is a synthetic metachromatic dye primarily used in histochemistry for nuclear staining. It belongs to the class of mordant dyes, requiring a metal ion (typically chromium) to form a stable complex with tissue components. The dye exhibits selective binding to acidic groups in tissues, such as phosphate groups in nucleic acids, enabling precise visualization of cellular structures under microscopic examination .

Lillie et al. (1976) demonstrated that this compound’s staining efficiency depends on the interaction between its sulfonic acid groups and tissue substrates. Chemical modifications, such as end-group blocking or artificial introduction of acid groups into tissues, significantly alter its metachromatic properties. For example, blocking amino groups in tissues reduced dye uptake, highlighting its specificity for anionic sites .

Properties

CAS No.

3838-30-0

Molecular Formula

C16H10N4NaO9S+

Molecular Weight

457.3 g/mol

IUPAC Name

sodium;6-hydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H10N4O9S.Na/c21-14-4-1-8-5-10(30(27,28)29)2-3-11(8)15(14)18-17-12-6-9(19(23)24)7-13(16(12)22)20(25)26;/h1-7,21-22H,(H,27,28,29);/q;+1

InChI Key

IUVHWURCSWEAEG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)O)C=C1S(=O)(=O)O.[Na+]

Canonical SMILES

C1=CC2=C(C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)O)C=C1S(=O)(=O)O.[Na+]

Other CAS No.

3838-30-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Metachrome Brown V is compared below with two functionally similar mordant dyes: Alizarin Red S (anthraquinone-based) and Hematoxylin (natural phenolic dye). Key differences lie in their chemical classes, metal coordination, and applications.

Parameter This compound Alizarin Red S Hematoxylin
Chemical Class Sulfonated azo dye Anthraquinone sulfonate Oxidized hematoxylin (benzopyran)
Mordant Metal Chromium Aluminum Aluminum or iron
Primary Application Nuclear staining in histology Calcium detection in bone tissue General nuclear and cytoplasmic staining
pH Sensitivity Stable at pH 2–4 Requires pH 4.5–5.5 Optimal at pH 2.5–3.5
Lightfastness Moderate High Low (requires post-stain sealing)

Research Findings

  • Metachrome Brown vs. Alizarin Red S :
    this compound’s chromium mordant provides stronger binding to nucleic acids compared to Alizarin Red S, which preferentially binds calcium ions. This specificity makes this compound unsuitable for mineralized tissue studies but superior for chromatin visualization .

  • Metachrome Brown vs. Hematoxylin : Hematoxylin, when oxidized to hematein, forms a broader stain for nuclei and cytoplasm but lacks this compound’s pH stability. Hematoxylin also requires a counterstain (e.g., eosin) for contrast, whereas this compound achieves self-contrast via metachromasia .

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